Cas no 3136-02-5 (2-chlorotetrahydro-2H-pyran)

2-chlorotetrahydro-2H-pyran Chemical and Physical Properties
Names and Identifiers
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- 2-chlorotetrahydro-2H-pyran
- 2-chloro-tetrahydropyran
- 2H-pyran, 2-chlorotetrahydro-
- 2H-Pyran, tetrahydro, 2-chloro, # 2
- 2-chlorooxane
- 2-chloro-tetrahydro-2H-pyran
- 2-chlorotetrahy-dropyran
- 2-chloro-tetrahydro-pyran
- AKOS015850531
- BCP29346
- 2H-Pyran, tetrahydro, 2-chloro, # 1
- tetrahydropyranyl chloride
- SCHEMBL129690
- Tetrahydropyrane, 2-chloro, # 1
- DB-068444
- 2-chlorotetrahydropyran
- Tetrahydropyrane, 2-chloro, # 2
- SY009557
- 2-chlor-tetrahydropyrane
- 3136-02-5
- CS-0191298
- DTXSID40953400
-
- MDL: MFCD16659136
- Inchi: InChI=1S/C5H9ClO/c6-5-3-1-2-4-7-5/h5H,1-4H2
- InChI Key: QRECIVPUECYDDM-UHFFFAOYSA-N
- SMILES: C1CCOC(C1)Cl
Computed Properties
- Exact Mass: 120.03427
- Monoisotopic Mass: 120.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
2-chlorotetrahydro-2H-pyran Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at -20°C
2-chlorotetrahydro-2H-pyran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D588466-1g |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | 95% | 1g |
$780 | 2024-08-03 | |
A2B Chem LLC | AB61930-1g |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | >95% | 1g |
$351.00 | 2024-04-20 | |
eNovation Chemicals LLC | D588466-1g |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | 95% | 1g |
$780 | 2025-02-20 | |
TRC | C433055-1g |
2-\u200bChlorotetrahydro-\u200b2H-\u200bpyran |
3136-02-5 | 1g |
$ 485.00 | 2022-04-01 | ||
TRC | C433055-500mg |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | 500mg |
$1091.00 | 2023-05-18 | ||
TRC | C433055-50mg |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | 50mg |
$144.00 | 2023-05-18 | ||
TRC | C433055-250mg |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | 250mg |
$609.00 | 2023-05-18 | ||
TRC | C433055-100mg |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | 100mg |
$155.00 | 2023-05-18 | ||
TRC | C433055-1000mg |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | 1g |
$586.00 | 2023-05-18 | ||
A2B Chem LLC | AB61930-500mg |
2-Chlorotetrahydro-2H-pyran |
3136-02-5 | >95% | 500mg |
$266.00 | 2024-04-20 |
2-chlorotetrahydro-2H-pyran Related Literature
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1. Back matter
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on 2-chlorotetrahydro-2H-pyran
Professional Introduction to 2-Chlorotetrahydro-2H-pyran (CAS No: 3136-02-5)
2-Chlorotetrahydro-2H-pyran, with the chemical formula CAS No: 3136-02-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its chlorinated tetrahydropyran ring structure, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The structural motif of 2-chlorotetrahydro-2H-pyran makes it a valuable building block for constructing heterocyclic frameworks, which are prevalent in many biologically active compounds. The presence of a chlorine substituent at the 2-position enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This property is particularly exploited in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing carbon-carbon bonds essential for drug design.
In recent years, 2-chlorotetrahydro-2H-pyran has been extensively studied for its role in the synthesis of bioactive molecules. For instance, it has been employed in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The pyran ring system provides a rigid scaffold that can mimic natural product structures, while the chlorine atom serves as a handle for introducing additional functional groups. This dual functionality has made it a preferred choice for medicinal chemists seeking to develop novel small-molecule drugs.
Moreover, 2-chlorotetrahydro-2H-pyran has found applications in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo facile transformations allows for the creation of diverse molecular architectures, which are essential for developing pesticides and herbicides with improved efficacy and selectivity. Recent studies have demonstrated its utility in generating novel heterocycles that exhibit potent biological activity against plant pathogens.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry research. It serves as a precursor for various derivatives that are used in catalytic processes and polymer chemistry. For example, it has been utilized in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. These materials find applications in advanced industrial and technological sectors.
From a pharmaceutical perspective, 2-chlorotetrahydro-2H-pyran has been investigated for its potential role in addressing neurological disorders. Researchers have explored its derivatives as potential ligands for neurotransmitter receptors, aiming to develop treatments for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate receptor activity makes it an attractive candidate for further pharmacological development.
The synthesis of 2-chlorotetrahydro-2H-pyran typically involves the chlorination of tetrahydropyran or related derivatives using appropriate chlorinating agents under controlled conditions. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, reducing waste and improving yields. These innovations align with the growing emphasis on green chemistry principles in industrial applications.
In conclusion, 2-chlorotetrahydro-2H-pyran (CAS No: 3136-02-5) is a multifaceted compound with broad applications across multiple disciplines. Its role as a key intermediate in pharmaceutical synthesis, agrochemical development, and material science underscores its importance in modern chemistry. As research continues to uncover new methodologies and applications, the utility of this compound is expected to expand further, contributing to advancements in science and technology.
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